6-Bromo-4-methoxythieno[3,2-d]pyrimidine
Description
Synthesis Analysis
Several synthetic methods exist for preparing thienopyrimidine derivatives. One such approach involves starting from 2-aminonicotinonitrile , followed by bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement. Microwave irradiation can be employed in the last two steps to enhance yields and reduce by-products .
Another scalable synthesis method involves Gewald reaction, pyrimidone formation, bromination, and chlorination starting from readily available bulk chemicals .
Molecular Structure Analysis
The molecular formula of 6-Bromo-4-methoxythieno[3,2-d]pyrimidine is C7H5BrN2OS , with a molecular weight of approximately 245.1 g/mol. The compound’s structure features a thienopyrimidine backbone with a bromine atom and a methoxy group attached .
Chemical Reactions Analysis
- An oxidative annulation involving anilines, aryl ketones, and DMSO provides 4-arylquinolines, while activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .
- A ZnCl2-catalyzed three-component coupling reaction affords 4,5-disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium acetate .
- Base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H enables the formation of polysubstituted pyrimidines .
Future Directions
properties
IUPAC Name |
6-bromo-4-methoxythieno[3,2-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS/c1-11-7-6-4(9-3-10-7)2-5(8)12-6/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEMAHYIEIBUMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1SC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-methoxythieno[3,2-d]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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